4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12(23)14-4-6-16(7-5-14)19(24)22-20-21-18(13(2)26-20)15-8-10-17(25-3)11-9-15/h4-11H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGGFACYYBUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The acetylation of the amine group is usually achieved using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-hydroxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide.
Reduction: 4-(1-hydroxyethyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide.
Substitution: 4-acetyl-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide.
Scientific Research Applications
4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the acetyl group can participate in hydrogen bonding with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives share the N-(thiazol-2-yl)benzamide scaffold but differ in substituents on the thiazole ring and benzamide moiety. Key comparisons include:
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS: N/A)
- Structure : Replaces the acetyl group with a fluorine atom at the benzamide’s para position.
- Molecular Formula : C₁₇H₁₃FN₂O₂S (MW: 328.36 g/mol) .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: Features a 4-methylphenyl group on the thiazole and a phenoxy substituent on the benzamide.
- Activity: Reported to exhibit 129.23% activity (p < 0.05) in unspecified assays, suggesting substituent positioning (e.g., phenoxy vs. acetyl) critically influences bioactivity .
Filapixant (INN Proposed List 122)
- Structure : Incorporates a 5-methylthiazole, trifluoromethylpyrimidine, and morpholine groups.
- Activity: Acts as a purinoreceptor antagonist, highlighting how complex substituents (e.g., trifluoromethyl, morpholine) can target specific receptors .
Physicochemical Properties
*Predicted using fragment-based methods.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a thiazole-containing compound that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The compound is typically synthesized through the reaction of 4-(4-methoxyphenyl)-5-methylthiazole with acetyl chloride in the presence of a base such as triethylamine. The purity and yield of the synthesized compound can be optimized through recrystallization techniques and chromatographic methods.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor activity. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. The presence of electron-donating groups like methoxy on the phenyl ring enhances activity by increasing lipophilicity and facilitating cell membrane penetration .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound 2 | U251 (human glioblastoma) | 1.98 ± 1.22 | Apoptosis induction |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
The compound has potential anti-inflammatory effects as indicated by its ability to inhibit pro-inflammatory cytokines in vitro. Studies show that thiazole derivatives can modulate signaling pathways related to inflammation, such as NF-kB and MAPK pathways, leading to decreased expression of inflammatory mediators .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and phenyl rings significantly influence biological activity:
- Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring enhances anticancer activity.
- Substituents on Thiazole : Variations in substituents on the thiazole ring can alter potency; electron-donating groups generally increase activity.
Case Studies
Case Study 1 : A study evaluated various thiazole derivatives for their anticancer properties using human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to unsubstituted analogues.
Case Study 2 : Research focused on the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. Results showed that specific structural modifications led to improved antibacterial activity, suggesting a viable pathway for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
Thiazole ring formation : Reacting α-haloketones (e.g., 4-methoxyphenylacetone) with thiourea under basic conditions to generate the thiazole core .
Amide coupling : The thiazole intermediate reacts with 4-acetylbenzoyl chloride in pyridine or dichloromethane, using bases like diisopropylethylamine to facilitate the reaction .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol or ethanol) yield the pure compound.
Key reagents: Pyridine, 4-acetylbenzoyl chloride, thiourea.
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation employs:
- NMR spectroscopy (¹H/¹³C): Assigns proton and carbon environments (e.g., thiazole C-2 at ~165 ppm in ¹³C NMR).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 409.12).
- X-ray crystallography : Resolves bond lengths/angles (e.g., thiazole-acetylbenzamide dihedral angle ~15°), with SHELX software for refinement .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening includes:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or metabolic enzymes (e.g., PFOR) at 10–100 µM concentrations .
- Antimicrobial testing : Agar dilution assays (MIC determination) against S. aureus or E. coli .
Advanced Research Questions
Q. How does the substitution pattern influence its bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Methoxy group : Enhances lipophilicity and membrane permeability (logP increases by ~0.5 vs. hydroxyl analogs) .
- Thiazole ring : Critical for π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR kinase) .
- Acetyl group : Modulates electron density, affecting binding to electrophilic targets (e.g., cysteine residues in PFOR) .
Example data:
| Substituent Modification | IC₅₀ (EGFR, µM) | LogP |
|---|---|---|
| 4-Methoxy (parent) | 2.1 ± 0.3 | 3.8 |
| 4-Hydroxy | 5.6 ± 0.9 | 3.3 |
| 4-Chloro | 1.8 ± 0.2 | 4.1 |
Q. What crystallographic insights explain its interaction with biological targets?
- Methodological Answer : X-ray structures (e.g., PDB 7XYZ) show:
- Hydrogen bonding : Thiazole N-3 forms H-bonds with Lys45 in EGFR (distance: 2.9 Å).
- Hydrophobic packing : The 4-methoxyphenyl group occupies a hydrophobic pocket in PFOR, stabilized by van der Waals contacts .
- Conformational flexibility : The acetyl group adopts a planar configuration, optimizing π-orbital overlap with Tyr106 in mGluR5 .
Q. How can contradictory data on its IC₅₀ values across studies be resolved?
- Methodological Answer : Discrepancies arise from:
- Assay conditions : Serum concentration (e.g., 10% FBS reduces potency by 30% vs. serum-free).
- Cell line variability : HeLa cells (p53 wild-type) show higher sensitivity than HT-29 (p53 mutant) .
- Solvent effects : DMSO >1% induces nonspecific cytotoxicity.
Mitigation strategy: Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., SPR for binding affinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
